Bis(2,4,6-trichlorophenyl) hexanedioate
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Overview
Description
Bis(2,4,6-trichlorophenyl) hexanedioate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a hexanedioate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl) hexanedioate typically involves the reaction of 2,4,6-trichlorophenol with hexanedioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, often toluene, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which bis(2,4,6-trichlorophenyl) hexanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
Comparison with Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Comparison: Compared to these similar compounds, bis(2,4,6-trichlorophenyl) hexanedioate exhibits unique properties due to the presence of the hexanedioate moiety. This structural difference influences its reactivity, stability, and potential applications. For instance, the longer carbon chain in hexanedioate may impart different solubility and interaction characteristics compared to oxalate or malonate derivatives.
Properties
CAS No. |
83254-77-7 |
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Molecular Formula |
C18H12Cl6O4 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
bis(2,4,6-trichlorophenyl) hexanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |
InChI Key |
YNBMTHOQMHKWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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